3-(Chloromethyl)-1-methylazetidine
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Overview
Description
3-(Chloromethyl)-1-methylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloromethyl group attached to the third carbon of the azetidine ring and a methyl group attached to the nitrogen atom. The molecular formula of this compound is C5H10ClN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methylazetidine can be achieved through several methods:
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N-Alkylation of Azetidine: : One common method involves the N-alkylation of azetidine with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
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Cyclization of Amino Alcohols: : Another method involves the cyclization of 3-chloro-2-hydroxypropylamine with a dehydrating agent like thionyl chloride. This reaction forms the azetidine ring with the chloromethyl group in the desired position.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methylazetidine undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding azetidine N-oxides.
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Reduction: : Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-methyl-1-methylazetidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is often used for reduction reactions.
Major Products
Nucleophilic Substitution: Products include azetidine derivatives with various functional groups replacing the chlorine atom.
Oxidation: Azetidine N-oxides.
Reduction: 3-methyl-1-methylazetidine.
Scientific Research Applications
Chemistry
In chemistry, 3-(Chloromethyl)-1-methylazetidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound itself can be used to modify biomolecules for studying their functions.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated as potential drug candidates for treating various diseases due to their ability to interact with biological targets.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methylazetidine and its derivatives depends on their specific applications. Generally, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This reactivity is exploited in drug design to target specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-ethylazetidine: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
3-(Bromomethyl)-1-methylazetidine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-1-methylpyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
Uniqueness
3-(Chloromethyl)-1-methylazetidine is unique due to its specific reactivity profile, which is influenced by the strain in the four-membered azetidine ring and the presence of both chloromethyl and methyl groups. This combination of features makes it particularly useful in synthetic chemistry and drug design, where precise control over reactivity and selectivity is crucial.
Properties
Molecular Formula |
C5H10ClN |
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Molecular Weight |
119.59 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methylazetidine |
InChI |
InChI=1S/C5H10ClN/c1-7-3-5(2-6)4-7/h5H,2-4H2,1H3 |
InChI Key |
DSUUGYDVNJUJOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)CCl |
Origin of Product |
United States |
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